molecular formula C18H15N3O4S2 B2432209 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097862-65-0

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2432209
CAS No.: 2097862-65-0
M. Wt: 401.46
InChI Key: JAAMSISHNXJJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a furan ring, a benzothiadiazole moiety, and a sulfonamide group.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c22-15(12-6-8-13(9-7-12)16-4-2-10-25-16)11-19-27(23,24)17-5-1-3-14-18(17)21-26-20-14/h1-10,15,19,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAMSISHNXJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the compound to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for coupling reactions and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Its unique structure allows for functionalization that can lead to new derivatives with tailored properties.

Biology

Research has indicated that this compound exhibits potential antibacterial and antifungal properties. Similar compounds have shown effectiveness against various bacterial strains due to their ability to penetrate bacterial membranes effectively. Studies suggest that the furan moiety enhances the antimicrobial activity of sulfonamide derivatives against Gram-positive bacteria.

Medicine

The compound is being explored as a candidate for new drug development, particularly for treating multi-resistant bacterial infections. Its mechanism of action involves inhibiting bacterial enzymes critical for cell wall synthesis and protein function, leading to bacterial cell death . Moreover, preliminary studies suggest anticancer potential due to structural similarities with known anticancer agents; however, direct studies on this specific compound remain limited .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in electronics and materials science.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related sulfonamide compounds against various strains of bacteria and fungi. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value suggesting potent activity .
  • Anticancer Potential : Another investigation focused on furan-based compounds similar to this compound revealed promising cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The compound targets specific pathways involved in bacterial cell wall synthesis and protein function .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 382.43 g/mol. The presence of the furan ring and sulfonamide group may contribute to its biological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several mechanisms of action.

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism may extend to this compound.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses.
  • Antitumor Potential : The interaction with specific enzymes or receptors involved in cell proliferation may position this compound as a candidate for cancer therapy.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens. Results indicated that compounds with a furan moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the benzothiadiazole structure may further enhance this activity.

CompoundActivity Against S. aureusActivity Against E. coli
Sulfonamide AModerateWeak
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-...StrongModerate

Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation in rats, administration of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-... resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential use in treating inflammatory diseases.

Inflammatory MarkerControl Group LevelTreated Group Level
TNF-alpha150 pg/mL80 pg/mL
IL-6200 pg/mL95 pg/mL

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-... Research using computational models indicates favorable absorption and distribution characteristics, suggesting good bioavailability.

Q & A

Q. How can researchers optimize the synthetic route for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) approaches. Monitor intermediates via FT-IR and HPLC to identify side reactions (e.g., sulfonamide hydrolysis or furan ring oxidation). Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and hydroxyethyl O-H stretches at ~3400 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (furan and benzothiadiazole rings) and hydroxyethyl stereochemistry. UV-Vis spectroscopy can assess π-π* transitions in the benzothiadiazole moiety for photophysical studies .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC-PDA to track degradation products (e.g., sulfonamide cleavage or furan ring opening). Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution assays (MIC determination). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate cytotoxicity via flow cytometry .

Q. How can researchers validate HPLC methods for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a reversed-phase method (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm for benzothiadiazole). Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates (spiked samples). Compare with LC-MS/MS for cross-validation .

Advanced Research Questions

Q. How can contradictory data between experimental and computational vibrational spectra be resolved?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate IR/Raman spectra. Compare experimental peaks with computed modes to assign discrepancies (e.g., hydrogen bonding in hydroxyethyl group). Use solvent correction models (PCM) for aqueous-phase simulations .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replace furan with thiophene or alter sulfonamide groups). Test bioactivity in parallel and apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (HOMO/LUMO) or steric parameters with efficacy. Cross-reference with docking studies on target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How can solubility challenges be addressed during biological testing?

  • Methodological Answer : Use co-solvents (e.g., DMSO/PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation). Measure solubility via shake-flask method and validate with NMR diffusion-ordered spectroscopy (DOSY) . Assess logP values experimentally (octanol-water partitioning) or via computational tools (e.g., ACD/Labs) .

Q. What experimental and computational approaches are needed to design molecular docking studies?

  • Methodological Answer : Generate 3D conformers (e.g., OMEGA software) and dock into target protein active sites (e.g., AutoDock Vina). Validate poses using MD simulations (GROMACS) to assess binding stability. Cross-validate with SPR or ITC for binding affinity measurements .

Q. How can metabolic stability and degradation pathways be systematically assessed?

  • Methodological Answer :
    Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS . Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software (e.g., MetabolitePilot). Compare with CYP450 inhibition assays to pinpoint metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.